N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine
CAS No.:
Cat. No.: VC15625483
Molecular Formula: C7H11N5O
Molecular Weight: 181.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N5O |
|---|---|
| Molecular Weight | 181.20 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine |
| Standard InChI | InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |
| Standard InChI Key | DRNSXSPHLSBSGL-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)/N=C(/N)\NO)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NO)C |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a pyrimidine ring (C₄H₃N₂) substituted with methyl groups at positions 4 and 6. At position 2, a hydroxyguanidine group (-NH-C(=NH)-NH-OH) is attached, resulting in the systematic IUPAC name N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine. The molecular formula is C₇H₁₀N₆O, with a calculated molecular weight of 194.19 g/mol. Key structural analogs include N'-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide (PubChem CID: 9637290) , which shares the pyrimidine scaffold but differs in its substitution at the 2-position.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via condensation reactions between a 2-amino-4,6-dimethylpyrimidine precursor and hydroxylamine derivatives. A plausible route involves:
-
Pyrimidine Core Formation: Cyclocondensation of acetylacetone derivatives with guanidine or its analogs, as demonstrated in the synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diaryl pyrimidines .
-
Functionalization at C2: Nucleophilic substitution of a chlorine atom at C2 of 4,6-dimethylpyrimidin-2-amine with hydroxylguanidine under basic conditions, analogous to methods used for VEGFR-2 inhibitors .
Detailed Synthetic Procedure
Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine
-
React 4,6-dimethyl-2-aminopyrimidine with POCl₃ at reflux to yield the 2-chloro derivative .
Step 2: Introduction of Hydroxyguanidine -
React 2-chloro-4,6-dimethylpyrimidine with N-hydroxyguanidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
Yield Optimization:
-
Use of microwave-assisted synthesis reduces reaction time to 2–4 hours with yields >75% .
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).
Physicochemical and Pharmacological Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C).
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, releasing hydroxylamine and 4,6-dimethylpyrimidin-2-amine.
Biological Activity
While direct studies on this compound are scarce, structural analogs exhibit notable activities:
-
Kinase Inhibition: Pyrimidine derivatives with guanidine substituents show potent inhibition of VEGFR-2 and EGFR kinases (IC₅₀ values <100 nM) .
-
Antimicrobial Activity: Guanidine-containing pyrimidines demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
-
Antiangiogenic Effects: Analogous compounds reduce tumor growth by >50% in murine melanoma models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume